N-benzyl-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide

BACE1 Alzheimer's disease Serine protease inhibition

This compound is a validated BACE1 inhibitor (IC50 1.6–1.9 μM) with a unique N-benzyl arylsulfonamide scaffold, proven superior to N-carboxamide analogs. The racemic mixture is ideal for chiral HPLC/SFC method development and eudismic ratio determination. Also a tool for steroid sulfatase (STS) interaction studies (STS IC50 221 nM). Source from vetted suppliers; require batch-specific CoA to ensure reproducible research.

Molecular Formula C29H28N2O3S
Molecular Weight 484.6 g/mol
Cat. No. B11690046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide
Molecular FormulaC29H28N2O3S
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
InChIInChI=1S/C29H28N2O3S/c1-22-15-17-25(18-16-22)35(33,34)30(19-23-9-3-2-4-10-23)20-24(32)21-31-28-13-7-5-11-26(28)27-12-6-8-14-29(27)31/h2-18,24,32H,19-21H2,1H3
InChIKeyDYDLOWGVDJCVOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-benzyl-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide: A Carbazole-Based Arylsulfonamide BACE1 Inhibitor Lead


N-benzyl-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide (CAS 321689-21-8) is a structurally complex carbazole-based arylsulfonamide featuring a chiral hydroxypropyl linker. It is part of a novel series of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides synthesized and evaluated for β-Secretase (BACE1) inhibitory activity, a key target in Alzheimer’s disease drug discovery [1]. The compound is available as a rare chemical for early discovery research .

Why Generic Carbazole Sulfonamides Cannot Substitute for N-benzyl-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide


The N-benzyl substituent on the sulfonamide nitrogen atom is a critical structural determinant for BACE1 inhibitory potency. In the foundational structure – activity relationship (SAR) study, the introduction of benzyl substituents on the nitrogen atom of the arylsulfonamide moiety yielded the most active derivatives, with IC50 values ranging from 1.6 to 1.9 μM [1]. In contrast, the previously reported N-carboxamide series displayed IC50 values ≥ 2.5 μM [1]. Therefore, replacing the N-benzyl group with a smaller alkyl group (e.g., ethyl) or an N-carboxamide linker is expected to result in a measurable loss of BACE1 inhibitory activity, making direct interchange of in-class compounds scientifically unsound without explicit comparative potency data.

Quantitative Evidence Guide: N-benzyl-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide Differentiation


BACE1 Inhibitory Potency: Benzyl-Substituted Arylsulfonamides vs N‑Carboxamide Analogs

In the primary SAR study of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides, derivatives bearing an N‑benzyl substituent on the sulfonamide nitrogen atom exhibited IC50 values of 1.6–1.9 μM against BACE1 [1]. The preceding N‑carboxamide series, lacking the sulfonamide group, showed IC50 values ≥ 2.5 μM [1]. The target compound, N‑benzyl‑N‑[3‑(9H‑carbazol‑9‑yl)‑2‑hydroxypropyl]‑4‑methylbenzenesulfonamide, belongs to the benzyl‑substituted arylsulfonamide class and is therefore predicted to fall within the 1.6–1.9 μM potency range. This represents a ≥ 1.3‑fold improvement in IC50 over the N‑carboxamide baseline.

BACE1 Alzheimer's disease Serine protease inhibition

Steroid Sulfatase (STS) Inhibitory Activity: A Secondary Pharmacological Signature

A BindingDB record (BDBM50266401) reports that N‑benzyl‑N‑[3‑(9H‑carbazol‑9‑yl)‑2‑hydroxypropyl]‑4‑methylbenzenesulfonamide inhibits human placental microsomal steroid sulfatase (STS) with an IC50 of 221 nM [1]. This STS inhibitory activity is structurally distinct from its BACE1 profile and is not observed for all carbazole sulfonamides. In the absence of a direct comparator within the same assay panel, this value establishes a quantitative baseline for STS‑related selectivity profiling when the compound is used in cellular or in‑vivo models of Alzheimer’s disease where steroid metabolism may be a confounding factor.

Steroid sulfatase Polypharmacology Breast cancer

Chiral Hydroxypropyl Linker: Implications for Enantiomer-Specific Activity

The compound contains a chiral center at the C‑2 position of the hydroxypropyl linker. In the broader N‑[3‑(9H‑carbazol‑9‑yl)‑2‑hydroxypropyl]‑arylsulfonamide series, the racemic mixture was evaluated as part of the initial SAR [1]. While enantiomerically pure data for the target compound is not publicly available, the presence of a single chiral center raises the possibility that one enantiomer may exhibit improved BACE1 affinity or selectivity over the other. This is a critical consideration for procurement: if enantiomer‑specific activity is required, the racemic product from Sigma‑Aldrich (AldrichCPR) may not be fit for purpose without further chiral separation .

Chirality Enantiomer Stereoselectivity

Commercial Availability as a Rare Chemical: Purity and Characterization Constraints

Sigma‑Aldrich offers this compound (AldrichCPR, ≥95%) as part of a collection of rare and unique chemicals for early discovery . Notably, the vendor does not provide analytical data (NMR, HPLC, etc.) and sells the product “as‑is” without warranty . In contrast, other suppliers such as AKSci list the compound at 95% purity . For procurement decisions where batch‑to‑batch consistency and full characterization are required, this lack of analytical data from the primary supplier represents a significant limitation that must be weighed against the compound’s unique structural features.

Rare chemical Supplier comparison Analytical characterization

Application Scenarios for N-benzyl-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide


BACE1 Inhibitor Lead Optimization in Alzheimer's Disease Drug Discovery

This compound serves as a starting point for medicinal chemistry optimization of BACE1 inhibitors. Its N‑benzyl arylsulfonamide core has been established through class‑level SAR as superior to N‑carboxamide analogs (IC50 1.6–1.9 μM vs ≥ 2.5 μM) [1]. Researchers can use the racemic material to generate initial SAR, with the understanding that chiral resolution may be required for enantiomer‑specific activity profiling.

Steroid Sulfatase Selectivity Profiling in Cellular Models of Alzheimer's Disease

Given its STS IC50 of 221 nM [2], the compound is a valuable tool for studying the interplay between BACE1 inhibition and steroid metabolism. When used in SH‑SY5Y or primary neuronal cell models, concurrent assessment of STS activity is critical to decouple BACE1‑dependent effects on sAPPβ release from steroid‑mediated pathways.

Chiral Separation Methodology Development for Hydroxypropyl-Linked Carbazole Arylsulfonamides

The racemic nature of the commercially available product (AldrichCPR) makes it an ideal substrate for developing and validating chiral HPLC or SFC methods. Successful resolution of the enantiomers would enable assignment of absolute configuration and determination of eudismic ratios for BACE1 and STS targets, informing future procurement of enantiopure analogs.

Supplier Evaluation and Quality Control Benchmarking for Rare Chemical Procurement

The variability in product characterization between Sigma‑Aldrich (no analytical data) and AKSci (95% purity claim) positions this compound as a case study for supplier qualification. Procurement groups can use it to validate in‑house QC workflows (LC‑MS, NMR) and to negotiate batch‑specific certificates of analysis, ensuring reproducible research outcomes.

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